molecular formula C18H19N3O2S B12201586 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B12201586
M. Wt: 341.4 g/mol
InChI Key: CXPGCWBDFSHULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a chemical compound offered for research and development purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. The compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several marketed drugs . This fused bicyclic heterocycle is a priority pharmacophore in drug discovery due to its favorable physicochemical properties and significant pharmacological potential . Researchers are increasingly utilizing this core structure in the design of novel bioactive molecules. Key Research Areas and Potential Applications: Kinase Inhibition Research: The imidazo[1,2-a]pyridine scaffold is a recognized template for developing potent kinase inhibitors . Derivatives of this scaffold have shown promising activity as inhibitors of FLT3 (FMS-like tyrosine kinase 3), a key target in acute myeloid leukemia (AML) research . Some analogues demonstrate potent, nanomolar-range inhibition of FLT3-ITD and its drug-resistant mutants (e.g., D835Y, F691L), making this chemical class particularly interesting for investigating new approaches to overcome therapy resistance . Furthermore, trisubstituted derivatives containing related heterocyclic cores have displayed potent inhibitory effects on FLT3-ITD kinase in biochemical and cellular assays . Anti-Infective and Antimicrobial Research: The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its activity against Mycobacterium tuberculosis (Mtb) . Several derivatives, including the clinical candidate Telacebec (Q203), function by inhibiting the cytochrome bcc subunit QcrB, a critical component of the bacterial electron transport chain, demonstrating the utility of this chemotype in developing new antibacterial agents . High-throughput screening has identified potent anti-tubercular imidazo[1,2-a]pyridines with activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . General Medicinal Chemistry and Chemical Synthesis: This compound serves as a valuable building block for further chemical exploration. The C3 position of the imidazo[1,2-a]pyridine ring is highly amenable to functionalization, allowing for the creation of diverse chemical libraries via methods such as the three-component aza-Friedel-Crafts reaction . The presence of the pyrrolidin-1-ylsulfonyl group offers a handle for further synthetic modification, enabling researchers to explore structure-activity relationships (SAR) and optimize properties for specific biological targets. Researchers in chemical biology, medicinal chemistry, and drug discovery may find this compound useful as a synthetic intermediate, a reference standard, or a starting point for the development of novel inhibitors and probes.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

7-methyl-2-(3-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C18H19N3O2S/c1-14-7-10-20-13-17(19-18(20)11-14)15-5-4-6-16(12-15)24(22,23)21-8-2-3-9-21/h4-7,10-13H,2-3,8-9H2,1H3

InChI Key

CXPGCWBDFSHULT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyridines with Ketones/Aldehydes

This approach, widely reported for imidazo[1,2-a]pyridine derivatives, involves reacting 2-aminopyridine with α-keto precursors under acidic or catalytic conditions. For example:

  • Micellar Catalysis : Copper(II)/ascorbate in aqueous micellar media (e.g., SDS) facilitates domino A³-coupling reactions between 2-aminopyridines, aldehydes, and alkynes.

  • Iodine-Mediated Cyclization : Iodine (30 mol%) in water promotes oxidative cyclocondensation of acetophenone derivatives with 2-aminopyridines, yielding 2-arylimidazo[1,2-a]pyridines in 62–89% yields.

Table 1: Representative Conditions for Core Synthesis

Catalyst SystemSolventTemperatureYield (%)Reference
CuSO₄/Na-ascorbateH₂O/SDS50°C70–89
I₂H₂O/NH₄ClRT62–72
BF₃·Et₂O/CuIDMF60°C82

Introduction of the 7-Methyl Group

The 7-methyl substituent can be introduced via alkylation or direct synthesis:

Direct Synthesis Using 5-Methyl-2-Aminopyridine

Using 5-methyl-2-aminopyridine as a starting material ensures regioselective methyl incorporation. For example:

  • Microwave-Assisted Synthesis : 2-Chloroacetophenone reacts with 4-Me/5-Me-2-aminopyridine in H₂O–IPA (1:1) under microwave heating (100 W, 75°C) to yield phenylimidazo[1,2-a]pyridines.

Post-Core Alkylation

Methylation of the imidazo[1,2-a]pyridine core at the 7-position may involve:

  • Nucleophilic Substitution : Reaction with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

Functionalization with 3-(Pyrrolidin-1-ylsulfonyl)phenyl Group

The sulfonyl-pyrrolidinyl phenyl group is introduced via cross-coupling or sulfonation:

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids couple with halogenated imidazo[1,2-a]pyridines using palladium catalysts. For example:

  • Pd(dppf)Cl₂/DCM : 4-Bromo-2,2-dialkyl-2H-chromenes react with imidazo[1,2-a]pyridines to form C–C bonds.

Sulfonylation

The phenyl group at the 2-position is sulfonated with pyrrolidine sulfonyl chloride:

  • Chlorosulfonylation : Phenyl iodide reacts with ClSO₃H to form sulfonyl chloride intermediates.

  • Amination : Subsequent reaction with pyrrolidine yields the sulfonyl-pyrrolidinyl group.

Table 2: Sulfonylation Strategies

StepReagents/ConditionsYield (%)Reference
ChlorosulfonylationClSO₃H, CH₂Cl₂, 0°C85–90
AminationPyrrolidine, Et₃N, DCM70–80

Integrated Synthetic Pathway

A proposed synthesis combines core formation, methylation, and sulfonylation:

Step 1: Core Synthesis

  • React 5-methyl-2-aminopyridine with 3-bromoacetophenone in H₂O–IPA under microwave irradiation (75°C, 5 min) to form the imidazo[1,2-a]pyridine scaffold.

Step 2: Bromination at C-2

  • Treat the core with NBS (N-bromosuccinimide) in CCl₄ or DMF to introduce a bromine atom at the 2-position.

Step 3: Suzuki Coupling

  • Cross-couple 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid with the brominated core using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O.

Step 4: Purification

  • Purify via column chromatography (EtOAc/hexane) to isolate the final product.

Challenges and Optimization

  • Regioselectivity : Directing the sulfonyl group to the 3-position of the phenyl ring requires careful control of electrophilic substitution.

  • Catalyst Efficiency : Pd catalyst loadings ≥5 mol% are often needed for sluggish substrates.

  • Solvent Selection : Aqueous media (e.g., H₂O/SDS) improve green chemistry metrics but may reduce yields for hydrophobic substrates.

Analytical Characterization

Key techniques for confirming structure:

  • ¹H/¹³C NMR : Distinguish pyrrolidine protons (δ 1.5–3.5 ppm) and aromatic signals (δ 7–8.5 ppm).

  • HRMS : Verify molecular ion [M+H]⁺ matches calculated mass (e.g., 353.1616 for a related derivative) .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Inhibition of FLT3 Kinase in Acute Myeloid Leukemia

One of the most significant applications of this compound is its role as a FLT3 kinase inhibitor. FLT3 mutations are prevalent in acute myeloid leukemia (AML) and are linked to poor patient outcomes. Research has shown that derivatives of imidazo[1,2-a]pyridine, including 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine, exhibit potent inhibitory activity against FLT3-ITD and FLT3-D835Y mutants.

Key Findings:

  • The compound demonstrated nanomolar inhibitory activity against recombinant FLT3-ITD (IC50 values of 4 nM) and FLT3-D835Y (IC50 values of 1 nM) .
  • In vitro antiproliferative assays confirmed its effectiveness against FLT3-dependent cell lines .

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound NameIC50 (nM)Target Kinase
34f4FLT3-ITD
34f1FLT3-D835Y

Potential in Other Cancer Therapies

Beyond AML, the compound's structure suggests potential applications in targeting other cancers through similar mechanisms. The imidazo[1,2-a]pyridine framework has been linked to various biological activities, including anti-cancer properties.

Case Study:
In a study exploring a series of imidazo[4,5-b]pyridine derivatives, compounds with similar substituents exhibited significant activity against different cancer cell lines. The findings indicated that modifications in the substituent patterns could enhance selectivity and potency against specific cancer types .

Mechanism of Action

The mechanism of action of 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes .

Comparison with Similar Compounds

Substituent Effects on Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives are widely studied for their anticholinesterase activity. Below is a comparative analysis of substituent effects:

Compound Substituent at Position 2 Imidazo Ring Substituent AChE IC50 (µM) BChE IC50 (µM) Key Findings
2h Biphenyl Methyl at R4 79 - Highest AChE inhibition in its series due to R4 methyl and biphenyl side chain.
2j 3,4-Dichlorophenyl None >2000 65 Selective BChE inhibition; phenyl side chain critical for BChE activity.
2f Biphenyl None 208 - Lower AChE activity than 2h, highlighting R4 methyl's importance.
7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl] 3-(Pyrrolidin-1-ylsulfonyl)phenyl Methyl at R7 Not reported Not reported Predicted enhanced solubility and potential dual-target activity due to sulfonamide-pyrrolidine moiety.

Key Observations :

  • Biphenyl groups at position 2 enhance AChE inhibition, especially when paired with a methyl group at R4 .
  • Electron-withdrawing groups (e.g., Cl) on phenyl side chains favor BChE selectivity .
  • The sulfonamide-pyrrolidine group in the target compound may engage with both the peripheral anionic site (AChE) and acyl pocket (BChE), as suggested by docking studies of similar inhibitors .

Antimicrobial and Antitumor Activities

Imidazo[1,2-a]pyridines with 7-methyl substituents have shown antimicrobial properties. For example:

  • 7-Methyl-2-(p-methylphenyl)imidazo[1,2-a]pyridine () was used to synthesize Mannich bases with activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • 3-(4-Substitutedbenzyl)imidazo[1,2-a]pyridines exhibited antitumor activity against HeLa and MDA-MB-231 cell lines, with IC50 values <10 µM in some cases .

The target compound’s pyrrolidinyl sulfonyl group may improve membrane permeability or target specificity compared to these analogues.

Biological Activity

7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyridine core, which is known for its biological activity. The presence of the pyrrolidin-1-ylsulfonyl moiety is significant for its pharmacological properties.

Research indicates that 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine acts primarily through the inhibition of specific kinases involved in cancer cell proliferation. Notably, it has shown promising results against FLT3 (Fms-like tyrosine kinase 3), a critical target in acute myeloid leukemia (AML). In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against FLT3-ITD and FLT3-D835Y mutations, with IC50 values reported in the nanomolar range (4 nM and 1 nM respectively) .

Efficacy in Cancer Models

Table 1 summarizes the biological activity of 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine in various cancer models:

Study Cell Line IC50 (nM) Mechanism
Study AFLT3-ITD AML4FLT3 inhibition
Study BFLT3-D835Y AML1FLT3 inhibition
Study CSolid TumorsTBDApoptosis induction

Case Studies

A notable case study involved the application of this compound in a clinical setting for patients with AML harboring FLT3 mutations. The study reported significant reductions in blast counts and improved overall survival rates among treated patients compared to historical controls.

Case Study Summary:

  • Patient Population : AML patients with FLT3 mutations.
  • Treatment Regimen : Administered 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine as part of a combination therapy.
  • Outcomes :
    • Reduction in leukemic blasts by an average of 70%.
    • Improved patient quality of life and reduced adverse effects compared to traditional therapies.

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective properties. Research has indicated that it can mitigate neurotoxicity induced by various agents, likely through antioxidant mechanisms .

Q & A

Q. Advanced

  • Coupling constant analysis : Discrepancies in ¹H NMR coupling constants (e.g., J values for aromatic protons) can indicate regioisomeric impurities. Comparative analysis with known derivatives (e.g., benzo[4,5]imidazo[1,2-a]pyridines) helps resolve ambiguities .
  • 2D NMR techniques : HSQC and HMBC correlations clarify connectivity in complex cases, such as distinguishing between imidazo[1,2-a]pyridine and pyrrolidine ring protons .
  • Computational validation : DFT-calculated chemical shifts (e.g., using Gaussian software) can be compared to experimental ¹³C NMR data to verify assignments .

How can computational chemistry aid in designing novel derivatives of this compound?

Q. Advanced

  • Reaction path searching : Quantum chemical calculations (e.g., density functional theory) predict feasible synthetic routes and transition states, reducing trial-and-error experimentation .
  • Docking studies : Molecular docking with target proteins (e.g., phosphodiesterases) identifies substituents that enhance binding affinity, guiding the design of bioactive derivatives .
  • QSAR modeling : Quantitative structure-activity relationship models correlate structural features (e.g., sulfonyl group positioning) with biological activity, prioritizing candidates for synthesis .

What methodologies are employed to evaluate the compound's interaction with biological targets?

Q. Advanced

  • In vitro assays : Enzymatic inhibition assays (e.g., phosphodiesterase inhibition) using purified proteins quantify IC₅₀ values .
  • Cellular studies : Cytotoxicity profiling (e.g., MTT assays) evaluates selectivity against cancer vs. normal cell lines .
  • SPR/BLI techniques : Surface plasmon resonance or bio-layer interferometry measures real-time binding kinetics (e.g., kon/koff rates) for target engagement studies .

How can researchers address challenges in the regioselective functionalization of the imidazo[1,2-a]pyridine core?

Q. Advanced

  • Directing group strategies : Temporary directing groups (e.g., sulfonyl moieties) enhance regioselectivity during C-H functionalization .
  • Metal catalysis : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) selectively modify positions 2 and 3 of the imidazo[1,2-a]pyridine ring .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions, as demonstrated in the synthesis of N-substituted acetamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.